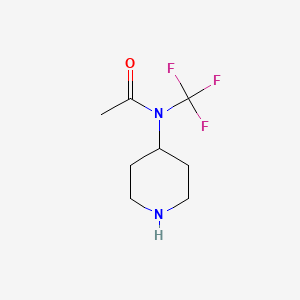
N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide is a synthetic organic compound that features a piperidine ring and a trifluoromethyl group attached to an acetamide moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide typically involves the following steps:
Formation of Piperidine Derivative: Starting with piperidine, the 4-position is functionalized using appropriate reagents.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Acetamide Formation: The final step involves the formation of the acetamide group, typically through acylation reactions using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can modify the acetamide group or the piperidine ring.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxide derivatives, while reduction could produce secondary amines or alcohols.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying receptor-ligand interactions.
Medicine: Possible development as a pharmaceutical agent due to its structural features.
Industry: Use in the synthesis of agrochemicals or other industrial chemicals.
Mécanisme D'action
The mechanism of action for N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance binding affinity and metabolic stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(piperidin-4-yl)-N-methylacetamide: Similar structure but lacks the trifluoromethyl group.
N-(piperidin-4-yl)-N-(trifluoromethyl)benzamide: Contains a benzamide instead of an acetamide group.
Uniqueness
N-(piperidin-4-yl)-N-(trifluoromethyl)acetamide is unique due to the presence of both the piperidine ring and the trifluoromethyl group, which can impart distinct biological and chemical properties compared to similar compounds.
Propriétés
Formule moléculaire |
C8H13F3N2O |
|---|---|
Poids moléculaire |
210.20 g/mol |
Nom IUPAC |
N-piperidin-4-yl-N-(trifluoromethyl)acetamide |
InChI |
InChI=1S/C8H13F3N2O/c1-6(14)13(8(9,10)11)7-2-4-12-5-3-7/h7,12H,2-5H2,1H3 |
Clé InChI |
SIHXZNWQVZBRLY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C1CCNCC1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















